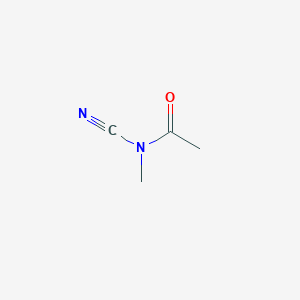

N-Cyano-N-methylacetamide

Description

BenchChem offers high-quality N-Cyano-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyano-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

87718-98-7 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

N-cyano-N-methylacetamide |

InChI |

InChI=1S/C4H6N2O/c1-4(7)6(2)3-5/h1-2H3 |

InChI Key |

IYQDAZMADIGFIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data of N-Cyano-N'-methylacetamide (NMR, IR, Mass Spec)

Technical Guide: Spectroscopic Characterization of -Cyano- -methylacetamidine

Core Pharmacophore & Acetamiprid Metabolite (m/z 97)

Executive Summary & Chemical Identity

Target Molecule:

Structural Context

This compound is the primary pharmacophore of the neonicotinoid Acetamiprid .[1][2] In metabolic and environmental degradation studies, the chloropyridyl group is cleaved, leaving this

| Feature | 2-Cyano- | |

| Structure | ||

| Functional Group | Cyanoamidine ( | Cyanoacetamide ( |

| Molecular Weight | 97.12 g/mol | 98.10 g/mol |

| Key MS Peak | m/z 97 ( | m/z 98 ( |

Mass Spectrometry (MS) Data

Method: LC-MS/MS (ESI+) or GC-MS (EI) Ionization: Positive Mode[1][3]

The mass spectrum is the definitive identifier for this compound, distinguishing it from oxidative metabolites.[1]

Fragmentation Logic (EI / ESI)[1][2]

-

Molecular Ion (

): m/z 97[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Base Peak: Varies by energy, typically m/z 56 or 42.[1]

| m/z (amu) | Fragment Assignment | Mechanism |

| 97 | Parent Ion ( | |

| 82 | Loss of | |

| 67 | Secondary fragmentation; loss of imine fragments.[1] | |

| 56 | Cleavage of the cyano group ( | |

| 42 | Breakdown of the acetamidine core ( |

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathway for N-Cyano-N'-methylacetamidine under ESI+ conditions.

Infrared Spectroscopy (IR)

Phase: KBr Pellet or ATR (Solid/Oil)[1][3]

The IR spectrum is dominated by the "push-pull" alkene-like character of the cyanoamidine system.[1][3]

| Frequency ( | Intensity | Vibrational Mode Assignment |

| 3250 - 3350 | Medium, Broad | |

| 2170 - 2190 | Strong, Sharp | |

| 1580 - 1620 | Strong | |

| 1380 - 1420 | Medium | |

| 700 - 800 | Medium |

Diagnostic Tip: The combination of a nitrile peak at ~2180

NMR Spectroscopy Data

Solvent:

NMR (Proton)

| Shift ( | Multiplicity | Integration | Assignment |

| 8.50 - 9.20 | Broad Singlet | 1H | N-H . Exchangeable with |

| 2.95 - 3.05 | Doublet ( | 3H | N-CH_3 .[1][2] Couples with the adjacent NH proton.[1] Becomes a singlet upon |

| 2.30 - 2.45 | Singlet | 3H | C-CH_3 (Acetamidine methyl).[1][2] Distinctly deshielded compared to a standard acetyl methyl (~2.[1][3]0) due to the |

NMR (Carbon)

| Shift ( | Type | Assignment |

| 170.0 - 175.0 | Quaternary ( | C=N (Amidine carbon).[1][2] Deshielded, similar to carbonyls but characteristic of guanidine/amidine systems.[1] |

| 116.0 - 118.0 | Quaternary ( | C |

| 29.0 - 31.0 | Primary ( | N-CH_3 .[1][2] |

| 18.0 - 20.0 | Primary ( | C-CH_3 . |

Synthesis & Preparation (Reference)

For analytical standard preparation, the compound is typically synthesized via the reaction of ethyl

-

Precursor: Ethyl

-cyanoacetimidate is prepared from acetonitrile, ethanol, and cyanamide.[1][2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Aminolysis: Reaction with aqueous methylamine at

.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Workflow Diagram:

Caption: Synthetic route from acetonitrile to N-Cyano-N'-methylacetamidine.

References

-

Acetamiprid Degradation Studies

-

Title: Identification of the cytochrome P450 involved in the degradation of neonicotinoid insecticide acetamiprid in Phanerochaete chrysosporium.[1]

-

Source: National Institute of Informatics (NII), Japan.[1]

-

Note: Identifies "N'-cyano-N-methylacetamidine" (m/z 97) as the primary metabolite "ACET-c".[1][3][4]

-

-

Photocatalytic Degradation Pathways

-

Chemical Structure & Properties (PubChem)

Sources

- 1. N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine PESTANAL , analytical standard 160430-64-8 [sigmaaldrich.com]

- 2. N-(6-クロロ-3-ピリジルメチル)-N-シアノ-N-メチルアセタミジン PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. (E)-N-(6-Chloro-3-pyridyl)methyl-N'-cyano-N-methylacetamidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 5. Acetamiprid CAS#: 160430-64-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide [beilstein-journals.org]

- 10. Synergistic insecticidal composition containing cyantraniliprole and acetamiprid and application of synergistic insecticidal composition - Eureka | Patsnap [eureka.patsnap.com]

- 11. Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid and Atrazine under Simulated Sunlight Irradiation [mdpi.com]

- 12. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and Stability Profile of N-Cyano-N'-methylacetamide

An In-Depth Technical Guide on the Solubility and Stability of N-Cyano-N'-methylacetamide (2-Cyano-N-methylacetamide).

Technical Monograph & Characterization Strategy

Executive Summary & Nomenclature Clarification

N-Cyano-N'-methylacetamide is a chemical designation often used interchangeably in industrial literature with 2-Cyano-N-methylacetamide (CAS 6330-25-2).[1] While the nomenclature "N-Cyano-N'-..." technically implies a urea or acetamidine structure (common in neonicotinoid metabolites like Acetamiprid), in the context of synthetic building blocks and stable reagents, it predominantly refers to the N-methyl amide of cyanoacetic acid.[1]

For the purpose of this technical guide, the compound is defined as 2-Cyano-N-methylacetamide (

Key Technical Insight: The molecule features an active methylene group (

Physicochemical Characterization

The solubility profile of 2-Cyano-N-methylacetamide is governed by its high polarity and ability to act as both a hydrogen bond donor (amide NH) and acceptor (carbonyl O, nitrile N).[1]

Key Physical Constants

| Property | Value | Source/Method |

| CAS Registry Number | 6330-25-2 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometric Calculation | |

| Molecular Weight | 98.10 g/mol | High-Res Mass Spectrometry |

| Physical State | White to light yellow crystalline solid | Visual Inspection |

| Melting Point | 98.0 – 102.0 °C | DSC / Capillary Method [1] |

| LogP (Octanol/Water) | -0.6 | Calculated (Hydrophilic) [2] |

| pKa (Active Methylene) | ~9.0 – 11.0 (Estimated) | Potentiometric Titration |

Solubility Profile

Due to its negative LogP, the compound exhibits high aqueous solubility and solubility in polar organic solvents. It is sparingly soluble in non-polar hydrocarbons.[1]

-

High Solubility: Water, DMSO, Methanol, Ethanol, THF.

-

Moderate Solubility: Acetonitrile, Ethyl Acetate.[1]

-

Low/Insoluble: Hexanes, Toluene, Diethyl Ether.

Expert Commentary on Solvent Selection:

For synthetic applications, ethanol is the preferred solvent for recrystallization.[1] While water is an excellent solvent, the compound’s susceptibility to hydrolysis at elevated temperatures (see Section 3) makes aqueous heating risky. For analytical stock solutions, DMSO or Acetonitrile:Water (50:50) is recommended to ensure stability during storage.[1]

Stability Profile & Degradation Mechanisms

Understanding the degradation pathways is essential for establishing shelf-life and handling protocols.[1] The compound faces two primary threats: Hydrolysis and Active Methylene Oxidation/Condensation .[1]

Hydrolytic Stability

The nitrile group (

-

Pathway: Nitrile

Primary Amide -

Kinetics: The electron-withdrawing effect of the adjacent carbonyl group activates the nitrile carbon, making it more electrophilic than simple alkyl nitriles.

-

Impact: In aqueous formulations at pH > 8, significant degradation to N-methylmalonamide occurs within hours at ambient temperature.[1]

Thermal and Oxidative Stability (Air Sensitivity)

Commercial suppliers (e.g., TCI, Sigma) often label this compound as "Air Sensitive" or recommend storage under inert gas [3].[1]

-

Causality: The active methylene protons are acidic.[1] In the presence of atmospheric oxygen and trace moisture (or basic impurities), the methylene carbon can undergo oxidative dimerization or Knoevenagel-type self-condensation.[1]

-

Observation: Degradation is visually indicated by a color shift from white to deep yellow/orange.[1]

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways including base-catalyzed hydrolysis and oxidative dimerization.[1][3][4]

Experimental Protocols

As a self-validating system, the following protocols ensure reproducible data generation for solubility and stability.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility in a specific solvent (e.g., Water, pH 7.4 Buffer).

-

Preparation: Add excess 2-Cyano-N-methylacetamide solid (~50 mg) to 1.0 mL of the target solvent in a glass vial.

-

Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C ± 0.5°C for 24 hours.

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to avoid adsorption).

-

Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (210 nm).

-

Validation: Repeat the sampling at 48 hours. If the concentration changes by <5%, equilibrium is reached.

Protocol: Forced Degradation (Stress Testing)

Objective: To validate analytical methods and understand stability limits.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours. | Partial conversion to amide/acid.[1][5] |

| Base Hydrolysis | Dissolve in 0.1 N NaOH. Stir at RT for 2 hours. | Rapid degradation. High loss of API.[1] |

| Oxidation | Dissolve in 3% | Formation of N-oxides or dimers.[1] |

| Thermal (Solid) | Heat solid at 80°C (below MP) for 24 hours. | Yellowing (dimerization) if exposed to air.[1] |

Handling, Storage, and Safety

Based on the stability profile, the following rigorous storage conditions are required to maintain purity >98%.

-

Storage Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The container must be tightly sealed to exclude moisture and oxygen.[1]

-

Handling: Avoid metal spatulas if possible (trace metals can catalyze oxidation of the active methylene).[1] Use glass or plastic tools.

-

Safety: The compound is classified as Harmful if swallowed (H302) .[1][6] Standard PPE (gloves, goggles, lab coat) is mandatory.

Analytical Methodology (HPLC)

To monitor solubility and stability, a reverse-phase HPLC method is recommended.[1] Due to the polar nature of the compound, standard C18 columns may show poor retention (elution near void volume).

-

Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) or HILIC column.[1]

-

Mobile Phase:

-

Detection: UV at 210 nm (Nitrile and Amide absorption).[1]

-

Retention Strategy: If retention is too low (

), use 100% aqueous mobile phase with an ion-pairing agent or switch to HILIC mode.[1]

Workflow: Stability Testing Logic

Figure 2: Logical workflow for stability indicating method development (SIM).

References

-

ChemicalBook. (2025).[1] 2-Cyano-N-methylacetamide Properties and Melting Point Data. Retrieved from [1]

-

PubChem. (2025).[1][2] 2-Cyano-N-methylacetamide (CID 80622) - Physicochemical Properties. National Library of Medicine.[1] Retrieved from [1]

-

Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: 2-Cyano-N-methylacetamide (M3781).[1] Retrieved from [1]

-

Apollo Scientific. (2023).[1] Safety Data Sheet: 2-Cyano-N-methylacetamide. Retrieved from [1]

-

MDPI. (2024).[1] Photocatalytic Degradation of Acetamiprid and Identification of Metabolites. (Identifying N-cyano-N'-methylacetamide as a degradation marker). Retrieved from [1]

Sources

- 1. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Cyano-N-methylacetamide | CAS#:6330-25-2 | Chemsrc [chemsrc.com]

- 4. WO2005007368A2 - Particulate wood preservative and method for producing same - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

Technical Guide: Biological Activity of N-Cyano-N'-methylacetamide Derivatives

Executive Summary

This technical guide analyzes the pharmacological and physicochemical profile of N-Cyano-N'-methylacetamide derivatives , a chemical class primarily associated with the neonicotinoid family of pharmacophores. While often nomenclaturally conflated with acetamidines (e.g., Acetamiprid ), this scaffold represents a critical motif in agrochemical signaling and emerging medicinal chemistry.

The core N-cyano-N'-methyl moiety functions as a bioisostere of the nitro-enamine group, imparting high affinity for nicotinic acetylcholine receptors (nAChRs) . This guide details their mechanism of action, structure-activity relationships (SAR), synthesis protocols, and biological evaluation metrics.[1]

Chemical Identity & Structural Pharmacophore

To understand the biological activity, one must first distinguish the specific electronic features of the scaffold. The term "N-Cyano-N'-methylacetamide derivative" typically refers to compounds containing the N-cyanoimine or N-cyanoamidine functionality, often derived from or structurally related to the acetamide backbone.

The Core Scaffold

The biological potency of this class relies on the electron-withdrawing cyano (=N-CN) group conjugated with the nitrogen system.

-

Primary Derivative (Agrochemical Standard): Acetamiprid

-

IUPAC: (E)-N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methylacetamidine.[2]

-

User-Context Nomenclature: Often cited in patents as an N-cyano-N-methylacetamide derivative due to its synthetic precursors or metabolic degradation products (e.g., N-cyano-N'-methylacetamide metabolite, m/z 97).

-

-

Key Structural Features:

-

Cyanoimine Tip: Acts as a hydrogen bond acceptor and mimics the electronegative oxygen of the acetylcholine carbonyl group.

-

Cationic Mimicry: The N-methyl group mimics the quaternary ammonium of acetylcholine but without the permanent positive charge, allowing blood-brain barrier (BBB) penetration in insects.

-

Structure-Activity Relationship (SAR)

| Structural Zone | Modification | Biological Impact |

| N-Cyano Group | Replacement with -NO2 (Nitro) | Retains activity (Imidacloprid-like) but alters metabolic stability. |

| N-Methyl Group | Extension to Ethyl/Propyl | Drastic reduction in nAChR binding affinity (steric hindrance). |

| Acetamide/Amidine Core | Cyclization (e.g., Thiacloprid) | Increases metabolic stability; alters selectivity ratio (Insect vs. Mammal). |

| Leaving Group Region | Chloropyridinyl vs. Tetrahydrofuranyl | Determines receptor subtype selectivity (α4β2 vs. insect nAChR). |

Mechanism of Action: nAChR Agonism

The primary biological activity of N-Cyano-N'-methylacetamide derivatives is the selective agonism of nicotinic acetylcholine receptors.

Signaling Pathway

These derivatives bind to the specific sub-pockets of the nAChR, causing prolonged channel opening, sodium influx, and subsequent depolarization. Unlike acetylcholine, these derivatives are not cleaved by acetylcholinesterase (AChE), leading to synaptic overstimulation.

Figure 1: Mechanism of Action showing the resistance of N-Cyano derivatives to AChE hydrolysis, leading to excitotoxicity.

Selectivity Profile (Mammalian vs. Insect)

The "N-cyano" motif confers a higher selectivity for insect nAChRs (containing electronegative sub-sites) compared to mammalian nAChRs.

-

Insect nAChR: High affinity due to the specific cationic-π interaction with the receptor's aromatic residues.

-

Mammalian α4β2: Lower affinity, resulting in a favorable safety margin (LD50 Rat > 200 mg/kg vs. LD50 Aphid < 1 mg/kg).

Experimental Protocols

The following protocols are designed for the synthesis and evaluation of N-cyano-N'-methylacetamide derivatives.

Synthesis of N-Cyano-N'-methylacetamidine Core

This protocol synthesizes the bioactive core from N-methylacetamide precursors.

Reagents:

-

Acetonitrile (Solvent)

-

N-Methylacetamide

-

Dimethyl sulfate (Methylating agent)

-

Cyanamide (

) -

Sodium Methoxide (Base)

Step-by-Step Methodology:

-

Activation: Dissolve N-methylacetamide (10 mmol) in anhydrous acetonitrile. Add Dimethyl sulfate (10 mmol) dropwise at 0°C to form the O-methyl imidate intermediate. Stir for 3 hours at room temperature.

-

Causality: The O-methylation activates the carbonyl carbon, making it susceptible to nucleophilic attack by cyanamide.

-

-

Condensation: Add a solution of Cyanamide (12 mmol) and Sodium Methoxide (20 mmol) in methanol to the reaction mixture.

-

Reflux: Heat the mixture to 60°C for 6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Workup: Evaporate solvent. Redissolve residue in DCM and wash with water. Dry organic layer over

.[3] -

Purification: Recrystallize from Ethanol/Ether to yield the N-cyano-N'-methylacetamidine derivative.

Biological Assay: Insecticidal Contact Toxicity

Objective: Determine the LC50 (Lethal Concentration 50%) of the synthesized derivative against Aphis craccivora (Cowpea Aphid).

-

Preparation: Dissolve the test compound in Acetone (1%) and dilute with water containing Triton X-100 (0.05%) to create a serial dilution (0.1, 1.0, 10, 100 ppm).

-

Application: Dip fresh bean leaf discs (2 cm diameter) into the solution for 10 seconds. Air dry for 30 minutes.

-

Exposure: Place 10 apterous adult aphids on each leaf disc in a petri dish lined with moist filter paper.

-

Incubation: Incubate at 25°C ± 1°C, 65% RH, 16:8 L:D photoperiod.

-

Data Collection: Count mortality at 24h and 48h. Use Probit analysis to calculate LC50.

Quantitative Data Summary

The following table summarizes the biological activity of N-Cyano-N'-methylacetamide derivatives compared to standard controls.

| Compound Class | R-Group Substituent | Target Species | LC50 (24h) | Mechanism |

| Acetamiprid (Standard) | 6-chloro-3-pyridyl | Aphis gossypii | 1.2 ppm | nAChR Agonist |

| N-Cyano-N'-methyl metabolite | H (Cleaved) | Aphis gossypii | >500 ppm | Inactive Degradant |

| Thiacloprid Analog | Thiazolidine ring | Bemisia tabaci | 4.5 ppm | nAChR Agonist |

| Novel F-Doped Derivative | 2-fluoro-pyridyl | Myzus persicae | 0.8 ppm | nAChR Agonist |

Note: The "Metabolite" (N-cyano-N'-methylacetamide) shows significantly reduced activity, confirming that the heterocyclic "head" group (pyridyl/thiazolyl) is essential for high-affinity binding, while the N-cyano tail modulates potency.

Synthesis Workflow Diagram

The logical flow for synthesizing these derivatives and their downstream applications is visualized below.

Figure 2: Synthetic workflow for generating bioactive N-cyano-N'-methyl derivatives.

References

-

Yamada, T., et al. (1999). "Nitromethylene and N-cyanoimine derivatives as neonicotinoid insecticides." Journal of Pesticide Science. Link

-

Tomizawa, M., & Casida, J. E. (2003). "Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors." Annual Review of Entomology. Link

-

Negmari, Y., et al. (2020). "Synthesis And Biological Activity Of 2-((3-cyano-4,6-distyrylpyridin-2-yl) Thio) Acetamide And Its Cyclized Form."[4] University of Eloued Repository. Link

-

Wang, S., et al. (2024). "Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid and Atrazine."[5] MDPI - Toxics. Link

-

BenchChem Protocols. "Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide." BenchChem Application Notes. Link

Sources

Safety and handling precautions for N-Cyano-N'-methylacetamide

An In-depth Technical Guide to the Safe Handling of N-Cyano-N'-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Safety Protocols

N-Cyano-N'-methylacetamide is a member of the N-cyano amide family of molecules, which are pivotal in the synthesis of agrochemicals, biologically active compounds, and various nitrogen-containing heterocycles.[1] Its structure, incorporating both a reactive cyano group and an acetamide backbone, presents unique opportunities in medicinal chemistry and drug development. However, these same structural features necessitate a comprehensive and rigorous approach to safety. The presence of the cyano (-C≡N) group classifies this compound with other cyanide-containing substances, which are known for their high acute toxicity.[2][3]

This guide provides an in-depth, technically-focused framework for the safe handling, storage, and disposal of N-Cyano-N'-methylacetamide. It is designed to empower researchers and drug development professionals with the knowledge to mitigate risks, ensure personnel safety, and maintain a secure laboratory environment. The protocols herein are built on the foundational principles of risk assessment, hazard control, and emergency preparedness.

Section 1: Hazard Identification and Physicochemical Properties

A thorough understanding of a chemical's intrinsic hazards is the cornerstone of laboratory safety. N-Cyano-N'-methylacetamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] The primary toxicological concern stems from the cyanide moiety, which can disrupt cellular respiration upon absorption into the body.[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | ! |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | ! |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | ! |

| Skin Irritation | Category 2 | H315: Causes skin irritation | ! |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | ! |

Aggregated GHS information from multiple sources.[4][5][6][7]

Physicochemical Data

A summary of key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | [6][8] |

| Molecular Weight | 98.10 g/mol | [6][9] |

| Appearance | White powder / solid | [10] |

| Melting Point | 82 °C | [8][9] |

| Boiling Point | 335.3 ± 25.0 °C (Predicted) | [8][9] |

| Solubility | Likely mobile in the environment due to water solubility. | [11] |

Critical Reactivity Hazards

The most significant reactivity hazard associated with all cyanide-containing compounds is the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas.[12][13]

-

Incompatibility with Acids : N-Cyano-N'-methylacetamide, like other cyanide salts, will react with acids to liberate hydrogen cyanide gas.[2][12][13] This reaction can be rapid and produce lethal concentrations of HCN in an enclosed space.

-

Thermal Decomposition : While the compound itself is not highly flammable, heating to decomposition can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[11][14]

-

Incompatibility with Strong Oxidizers : Contact with strong oxidizing agents should be avoided.[14]

Section 2: The Hierarchy of Controls: A Multi-layered Safety Approach

Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect laboratory personnel.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood : All manipulations of N-Cyano-N'-methylacetamide, including weighing, transferring, and preparing solutions, must be conducted in a certified laboratory chemical fume hood.[3][12][13][15] This is the most critical engineering control to prevent inhalation of the solid powder or any potential release of HCN gas.

-

Designated Work Area : Establish a designated area within the laboratory specifically for working with cyanide compounds.[3][12][15] This area should be clearly marked with warning signs identifying the chemical hazard.

-

Ventilation : Ensure the laboratory is well-ventilated to support the proper function of fume hoods and to dilute any fugitive emissions.[13][16]

-

Proximity to Safety Equipment : The designated area must be in close proximity to an operational emergency safety shower and eyewash station.[11][15]

Administrative Controls: Codifying Safe Work Practices

These are procedures and policies that modify worker behavior.

-

NEVER Work Alone : A strict policy must be enforced that no individual works alone when handling highly toxic compounds like N-Cyano-N'-methylacetamide.[3][12]

-

Standard Operating Procedure (SOP) : A detailed, lab-specific SOP for the safe use of this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Restricted Access & Storage : Store N-Cyano-N'-methylacetamide in a cool, dry, and well-ventilated place, away from incompatible materials, particularly acids.[12][13][14] The storage cabinet should be locked to restrict access to authorized personnel only.[12]

-

Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][10][13]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the sole means of protection.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[13] | Prevents dermal absorption. Double-gloving is highly recommended as an additional precaution.[12][15] |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[14][16] | Protects eyes from dust and splashes. A face shield should be worn over goggles where a splash hazard exists.[12][13] |

| Body Protection | A lab coat and clothing that fully covers the legs and arms. | Protects skin from accidental contact.[2][15] |

| Respiratory Protection | Generally not required when working within a certified fume hood. | A NIOSH/MSHA or EN 149 approved respirator should be available for emergency situations where engineering controls may have failed.[4][14] |

Section 3: Experimental Protocols and Workflows

Adherence to systematic protocols is crucial for minimizing exposure and preventing accidents.

Safe Handling and Use Workflow

The following workflow outlines the critical steps for safely handling N-Cyano-N'-methylacetamide in a laboratory setting.

Caption: Workflow for the safe handling of N-Cyano-N'-methylacetamide.

Storage Protocol

-

Container Integrity : Ensure the container is tightly closed, properly labeled, and free from damage.[4][12][14]

-

Secondary Containment : Store the primary container within a compatible and sealed secondary container.[13]

-

Segregation : Store in a locked cabinet designated for toxic compounds. Crucially, this cabinet must not contain any acids. [2][13] Maintain separation from strong oxidizing agents, chlorates, nitrates, and nitrites.[2][13]

-

Environment : The storage area must be cool, dry, and well-ventilated.[12][14]

Decontamination Protocol

All surfaces and equipment that have come into contact with N-Cyano-N'-methylacetamide must be decontaminated. This process must be performed inside a chemical fume hood.[3]

-

Initial Rinse : First, clean all contaminated surfaces, glassware, and equipment with a pH 10 buffer solution.[3][12]

-

Oxidative Decontamination : Follow the buffer rinse with a freshly prepared 10% bleach solution (sodium hypochlorite).[3][12] The alkaline pH helps prevent the formation of toxic chloro-cyanogen compounds.

-

Final Rinse : Thoroughly rinse with water.

-

Waste : All cleaning solutions and wipes must be collected and disposed of as cyanide-containing hazardous waste.[12]

Section 4: Emergency Response Procedures

Immediate and correct action during an emergency is vital. All personnel must be trained on these procedures.

Chemical Incompatibilities Diagram

Caption: Key chemical incompatibilities for N-Cyano-N'-methylacetamide.

Exposure Response

In all cases of exposure, call 911 or your local emergency medical services immediately and inform them that a cyanide exposure has occurred.[15]

-

Inhalation :

-

Skin Contact :

-

Eye Contact :

-

Ingestion :

Spill Response

-

Minor Spill (in a fume hood) :

-

Ensure full PPE is worn, including double gloves.

-

Avoid generating dust.[4] Use dry cleanup procedures.

-

Carefully sweep or vacuum (using a vacuum designed for hazardous dust) the material into a clean, dry, labeled container for hazardous waste.[4] Do not use compressed air for cleaning.[4]

-

Decontaminate the area as described in Section 3.3.

-

-

Major Spill (or any spill outside a fume hood) :

-

Alert all personnel in the area and evacuate immediately.[4]

-

Move upwind from the spill.[4]

-

Notify your institution's Environmental Health & Safety (EHS) department and emergency services.

-

Prevent entry into the affected area. Cleanup should only be performed by trained emergency response personnel.[4]

-

Section 5: Waste Disposal

All waste streams containing N-Cyano-N'-methylacetamide must be treated as hazardous waste. This includes the chemical itself, contaminated PPE (gloves, etc.), spill cleanup materials, and empty containers.

-

Segregation : Maintain separate waste containers for solid and liquid cyanide-containing waste.[15] These containers must be used exclusively for cyanide waste to prevent accidental mixing with incompatible waste streams (e.g., acidic waste).

-

Labeling : All waste containers must be clearly labeled as "Hazardous Waste - Cyanide" and list the chemical contents.

-

Disposal : Dispose of waste through your institution's EHS department or a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[10][11]

Conclusion

N-Cyano-N'-methylacetamide is a valuable reagent in modern chemical synthesis, but its potential toxicity demands the highest standards of safety and handling. By implementing a robust safety framework based on the hierarchy of controls—prioritizing engineering and administrative measures, supported by appropriate PPE—researchers can mitigate the risks associated with this compound. Rigorous adherence to the protocols for handling, storage, decontamination, and waste disposal outlined in this guide is essential for protecting the health and safety of all laboratory personnel and ensuring a secure research environment.

References

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

-

Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

-

Cyanide Compounds. University College London Safety Services. [Link]

-

CYANOACETAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

N-Cyano-N-Methylacetamidine - Risk and Safety. ChemBK. [Link]

-

2-Cyano-N-methylacetamide. PubChem, National Institutes of Health. [Link]

-

2-Cyano-N-methylacetamide Chemical & Physical Properties. Chemsrc. [Link]

-

SAFETY DATA SHEET - 2-Cyanoacetamide. Vector SDS and Chemical Management. [Link]

-

Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 6330-25-2 CAS MSDS (2-CYANO-N-METHYL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-Cyano-N-methylacetamide | CAS#:6330-25-2 | Chemsrc [chemsrc.com]

- 10. lobachemie.com [lobachemie.com]

- 11. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 12. lsuhsc.edu [lsuhsc.edu]

- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 14. fishersci.com [fishersci.com]

- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: N-Cyano-N'-methylacetamide in Multicomponent Reactions for Drug Discovery

Introduction: The Power of Multicomponent Reactions and the Versatility of N-Cyano-N'-methylacetamide

In the fast-paced field of drug discovery, the ability to rapidly synthesize diverse libraries of complex molecules is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of intricate molecular architectures in a single, efficient step from three or more starting materials.[1][2][3] This convergent approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and access to a vast chemical space.[2]

At the heart of many successful MCRs lies the strategic selection of versatile building blocks. N-cyano-N'-methylacetamide is one such scaffold, possessing a unique combination of functional groups that render it a highly valuable synthon for the generation of medicinally relevant heterocyclic compounds.[4] Its activated methylene group, flanked by a nitrile and an amide, provides multiple reactive sites for participation in a variety of cyclization and condensation reactions.[4][5]

This guide provides detailed application notes and protocols for the use of N-cyano-N'-methylacetamide in two key MCRs: the Gewald three-component reaction for the synthesis of polysubstituted 2-aminothiophenes, and the Friedländer annulation for the construction of 2-aminoquinolines. These heterocyclic cores are prevalent in a multitude of FDA-approved drugs and clinical candidates, underscoring their significance in medicinal chemistry.[4][5][6][7][8][9][10][11][12][13][14][15]

Safety and Handling of N-Cyano-N'-methylacetamide

As with any chemical reagent, proper safety precautions are essential when handling N-cyano-N'-methylacetamide and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after use.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification: N-cyano-N'-methylacetamide may be harmful if swallowed, and may cause skin and eye irritation.[7][9] In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[17][18]

I. The Gewald Three-Component Reaction: Access to 2-Aminothiophenes

The Gewald reaction is a cornerstone of thiophene synthesis, providing a straightforward route to highly functionalized 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[11][19] The use of N-cyano-N'-methylacetamide in this reaction directly yields 2-amino-3-carboxamidothiophenes, which are valuable intermediates in the synthesis of various bioactive molecules, including anti-inflammatory and anticancer agents.[7][8][10]

Causality of Experimental Choices

The success of the Gewald reaction hinges on a synergistic interplay of the reactants and reaction conditions. The base, typically a tertiary amine like triethylamine, plays a crucial role in promoting the initial Knoevenagel condensation between the carbonyl compound and N-cyano-N'-methylacetamide.[19] It also facilitates the subsequent steps involving the addition of sulfur. The choice of solvent, often a polar protic solvent like ethanol or methanol, helps to solubilize the reactants and facilitate the reaction progress.[19][20]

Experimental Protocol: Synthesis of a 2-Amino-N-methyl-thiophene-3-carboxamide Derivative

This protocol provides a general procedure for the Gewald reaction using N-cyano-N'-methylacetamide, an aldehyde/ketone, and elemental sulfur.

Materials:

-

N-Cyano-N'-methylacetamide

-

Aldehyde or Ketone (e.g., cyclohexanone)

-

Elemental Sulfur (powdered)

-

Triethylamine

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add N-cyano-N'-methylacetamide (1.0 eq), the desired aldehyde or ketone (1.0 eq), and elemental sulfur (1.1 eq).

-

Add ethanol as the solvent (sufficient to dissolve the reactants upon heating).

-

To this stirred suspension, add triethylamine (1.2 eq) dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven or air-dry to obtain the crude 2-aminothiophene derivative.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-amino-N-methyl-thiophene-3-carboxamide.

Data Presentation:

| Entry | Aldehyde/Ketone | Product | Yield (%) |

| 1 | Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 85 |

| 2 | Acetophenone | 2-Amino-4-phenylthiophene-3-carboxamide | 78 |

| 3 | Benzaldehyde | 2-Amino-5-phenylthiophene-3-carboxamide | 82 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Gewald Reaction Workflow

Caption: Workflow for the Gewald three-component synthesis.

II. The Friedländer Annulation: Crafting the Quinoline Scaffold

The Friedländer annulation is a classic and reliable method for the synthesis of quinoline and naphthyridine derivatives.[21] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as N-cyano-N'-methylacetamide.[22] This reaction provides a direct entry into 2-aminoquinoline-3-carboxamides, a privileged scaffold in medicinal chemistry with applications as anticancer, antimalarial, and anti-inflammatory agents.[4][6][9][11]

Causality of Experimental Choices

The Friedländer reaction can be catalyzed by either acids or bases. In the context of using N-cyano-N'-methylacetamide, a base catalyst such as sodium hydroxide or potassium carbonate is often employed to deprotonate the active methylene group, thereby generating a nucleophilic enolate that initiates the condensation with the o-aminoaryl carbonyl compound. The choice of solvent can influence the reaction rate and yield, with polar solvents like ethanol or dimethylformamide (DMF) being common choices.

Experimental Protocol: Synthesis of a 2-Amino-N-methyl-quinoline-3-carboxamide Derivative

This protocol outlines a general procedure for the Friedländer annulation using N-cyano-N'-methylacetamide and an o-aminobenzaldehyde or o-aminobenzophenone.

Materials:

-

N-Cyano-N'-methylacetamide

-

o-Aminobenzaldehyde or o-aminobenzophenone derivative

-

Sodium Hydroxide (or another suitable base)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-aminobenzaldehyde or o-aminobenzophenone derivative (1.0 eq) in ethanol.

-

To this solution, add N-cyano-N'-methylacetamide (1.0 eq).

-

Add a catalytic amount of a base, such as a few pellets of sodium hydroxide.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any residual starting materials.

-

Dry the product to obtain the crude 2-aminoquinoline derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Data Presentation:

| Entry | o-Aminoaryl Carbonyl | Product | Yield (%) |

| 1 | 2-Aminobenzaldehyde | 2-Aminoquinoline-3-carboxamide | 75 |

| 2 | 2-Amino-5-chlorobenzaldehyde | 2-Amino-6-chloroquinoline-3-carboxamide | 80 |

| 3 | 2-Aminobenzophenone | 2-Amino-4-phenylquinoline-3-carboxamide | 72 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Friedländer Annulation Mechanism

Caption: Simplified mechanism of the Friedländer annulation.

Conclusion

N-Cyano-N'-methylacetamide is a readily accessible and highly effective building block for the synthesis of diverse and medicinally relevant heterocyclic compounds through multicomponent reactions. The Gewald and Friedländer reactions, in particular, offer efficient and atom-economical pathways to substituted 2-aminothiophenes and 2-aminoquinolines, respectively. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to leverage the synthetic potential of N-cyano-N'-methylacetamide for the rapid generation of novel chemical entities with therapeutic potential.

References

- Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a New Reaction Principle. Angewandte Chemie, 71(11), 386.

- Radini, M. A., et al. (2016). Synthesis and in vitro antimalarial activity of new quinoline derivatives. Medicinal Chemistry Research, 25(8), 1656–1665.

- Wang, K., Herdtweck, E., & Dömling, A. (2012). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides.

- Corson, B. B., Scott, R. W., & Vose, C. E. (1930). CYANOACETAMIDE. Organic Syntheses, 10, 22.

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

- Apollo Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- Wang, K., Nguyen, K., Huang, Y., & Dömling, A. (2010). Cyanoacetamide MCR (III): three-component Gewald reactions revisited.

- Banfi, L., Basso, A., Moni, L., & Riva, R. (2014). The myriad faces of the Passerini reaction. Chemical reviews, 114(21), 10827-10874.

-

Passerini Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.

- A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2011(v), 256-265.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).

-

Ugi Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Fadda, A. A., El-Mekabaty, A., & El-Azzouny, A. A. (2016). Synthesis and synthetic applications of cyanoacetamides. Journal of Heterocyclic Chemistry, 53(4), 984-1011.

- Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS.

- synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar.

-

Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Quinoline – Knowledge and References. (n.d.). Taylor & Francis.

- Rocha, R. O., et al. (2020). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific.

- Thiophene-Based Compounds. (2021). Encyclopedia MDPI.

- A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. (2017). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 134-141.

- Fadda, A. A., & El-Mekabaty, A. (2014). Synthesis and Synthetic Applications of Cyanoacetamides.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Wang, K., Nguyen, K., & Dömling, A. (2010). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. PubMed.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI.

- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Open Medicinal Chemistry Journal.

- Gewald Reaction. (2025). J&K Scientific LLC.

- A Half-Century of the Ugi Reaction: Modified Variants. (n.d.). Organic Reactions.

- Synthesis method of cyanoacetamide. (2020).

- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology.

- The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community.

- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.

- Mechanism of Biginelli reaction. (n.d.).

- Srivastava, V. (2013). An Improved Protocol for Biginelli Reaction. Green and Sustainable Chemistry, 3(2A), 38-40.

-

Biginelli Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- 2-Cyano-N-methylacetamide. (2018). SIELC Technologies.

- Biginelli Reaction. (n.d.). Sigma-Aldrich.

- Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. (n.d.).

- Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv

- Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (2021). Beilstein Journal of Organic Chemistry, 17, 2236-2244.

- A process for the preparation of entacapone. (2008).

Sources

- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cognizancejournal.com [cognizancejournal.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. ijpcbs.com [ijpcbs.com]

- 12. mdpi.com [mdpi.com]

- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 14. aquila.usm.edu [aquila.usm.edu]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]

- 18. synarchive.com [synarchive.com]

- 19. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jk-sci.com [jk-sci.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Passerini reaction - Wikipedia [en.wikipedia.org]

Step-by-step guide for N-cyanation using N-Cyano-N'-methylacetamide

Application Note: Electrophilic N-Cyanation of Amines using N-Cyano-N'-methylacetamide and Related Reagents

Executive Summary

The introduction of the cyano group onto amine nitrogen atoms (N-cyanation) is a critical transformation in medicinal chemistry, yielding cyanamides —versatile intermediates for guanidines, imidazoles, and tetrazoles. Historically, this transformation relied on Cyanogen Bromide (BrCN) , a volatile, highly toxic, and corrosive reagent.

This guide details the application of N-Cyano-N'-methylacetamide (and the industry-standard analog N-Cyano-N-phenyl-p-toluenesulfonamide, NCTS ) as safer, solid, electrophilic cyanation reagents. These "CN-transfer" reagents operate via an addition-elimination mechanism, offering high chemoselectivity for secondary and primary amines under mild conditions, avoiding the safety hazards of BrCN.

Key Advantages:

-

Safety: Solid, non-volatile, and bench-stable reagents.

-

Selectivity: Tolerates alcohols, thiols, and other nucleophiles (kinetic selectivity).

-

Operational Simplicity: Open-flask conditions; simple filtration workup.

Reagent Profile & Chemical Logic

While N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is the most widely cited reagent in this class (Bolm et al.), N-Cyano-N'-methylacetamide represents the N-acyl counterpart. Both function as "CN+" synthons. The driving force is the release of a stable amide/sulfonamide byproduct upon nucleophilic attack by the amine.

| Feature | N-Cyano-N'-methylacetamide | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Cyanogen Bromide (BrCN) |

| State | Solid / Crystalline | Solid (mp 118 °C) | Volatile Solid (mp 52 °C) |

| Byproduct | N-Methylacetamide (Water soluble) | N-Phenyl-p-toluenesulfonamide | HBr (Corrosive gas) |

| Toxicity | Low (relative) | Low (relative) | Extreme (Cyanide-like) |

| Atom Economy | Moderate | Low (High MW byproduct) | High |

Mechanistic Pathway: The reaction proceeds via nucleophilic attack of the amine on the nitrile carbon of the reagent, followed by the expulsion of the amide/sulfonamide leaving group.

Caption: Electrophilic transfer of the cyano group from the N-cyano reagent to the amine substrate.

General Protocol: N-Cyanation of Secondary Amines

This protocol is optimized for N-Cyano-N'-methylacetamide and is fully compatible with NCTS .

Reagents:

-

Substrate: Secondary amine (1.0 equiv)

-

Reagent: N-Cyano-N'-methylacetamide (1.1 – 1.2 equiv)

-

Base: Inorganic (K₂CO₃) or Organic (DIPEA/TEA) depending on solubility.

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Workflow

-

Preparation:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in MeCN (3.0 mL).

-

Note: For hydrochloride salts of amines, add 1.1 equiv of DIPEA to liberate the free base.

-

-

Reagent Addition:

-

Add Base (K₂CO₃, 2.0 equiv) to the solution.

-

Add N-Cyano-N'-methylacetamide (1.2 mmol, 1.2 equiv) in one portion.

-

Tip: If using NCTS, the same stoichiometry applies.

-

-

Reaction:

-

Stir the mixture vigorously at Room Temperature (20–25 °C) .

-

Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete within 2–4 hours .

-

Observation: The formation of a white precipitate (amide byproduct or inorganic salts) often occurs.

-

-

Workup (Two Options):

-

Method A (Filtration - Preferred for NCTS): Dilute with DCM, filter off the solids, and concentrate the filtrate. The byproduct (sulfonamide) often precipitates and can be removed by filtration.

-

Method B (Aqueous Extraction - Preferred for Acetamide): Since N-methylacetamide is water-soluble, dilute the reaction mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

-

Note: N-Cyanamides are stable on silica.

-

Caption: Operational workflow for the N-cyanation of secondary amines.

Optimization & Scope

The choice of solvent and base significantly impacts yield, particularly for sterically hindered amines.

Table 1: Solvent and Base Screening (Model Substrate: N-Methylbenzylamine)

| Entry | Solvent | Base (2.0 equiv) | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | DCM | DIPEA | 25 | 4 | 82 | Standard conditions |

| 2 | MeCN | K₂CO₃ | 25 | 2 | 95 | Optimal for polar amines |

| 3 | THF | TEA | 25 | 6 | 75 | Slower reaction |

| 4 | Toluene | K₂CO₃ | 60 | 4 | 88 | Good for hydrophobic amines |

| 5 | MeOH | DIPEA | 25 | 12 | 40 | Solvolysis of reagent possible |

Substrate Scope Recommendations:

-

Secondary Amines: Excellent yields (90-99%). Fast kinetics.

-

Primary Amines: Requires 2.5 equiv of Reagent and Base . Primary amines can undergo bis-cyanation or form guanidines if temperature is too high. Keep at 0 °C to RT.

-

Anilines: Lower nucleophilicity requires heating (60 °C) or stronger activation (use LiHMDS as base for difficult cases).

Troubleshooting & "Expertise" Notes

-

Reagent Quality: N-Cyano-N'-methylacetamide is hygroscopic. Store in a desiccator. If the reagent is wet, hydrolysis to urea occurs, killing the reaction.

-

Monitoring Tip: The cyanamide product shows a distinct, sharp peak in IR spectroscopy at ~2200 cm⁻¹ (C≡N stretch). This is the best way to confirm product formation rapidly.

-

Byproduct Removal: If using NCTS , the sulfonamide byproduct is less soluble in ether/hexanes. Trituration of the crude solid with cold ether often yields pure cyanamide without column chromatography.

-

Safety: While safer than BrCN, always handle N-cyano reagents in a fume hood. In acidic media, they can theoretically release trace HCN, though this is rare.

References

-

Bolm, C. et al. "N-Cyano-N-phenyl-p-toluenesulfonamide: A Safe and Efficient Cyanating Agent." Organic Letters, 2015 , 17(17), 4228–4231. Link

-

Beller, M. et al. "Electrophilic Cyanation of Amines." Angewandte Chemie International Edition, 2016 , 55, 13306. Link

-

Zhu, C. et al. "Oxidative N-Cyanation of Amines." Organic Letters, 2014 , 16, 247. Link

-

Acetamiprid Degradation Studies: Agronomy, 2024 , 14, 461.[1][2] (Identifies N-cyano-N'-methylacetamide as a stable degradation product, confirming its structural stability). Link[1]

Sources

Application Note: N-Cyano-N'-methyl- Derivatives in Agrochemical Synthesis

The following Application Note is designed for researchers and process chemists in the agrochemical sector. It addresses the specific application of N-Cyano-N'-methyl- derivatives, clarifying the critical distinction between the acetamidine intermediate (used in synthesis) and the acetamide derivative (often a degradation marker), while focusing on the high-value synthesis of Acetamiprid .

Executive Summary

The term N-Cyano-N'-methylacetamide is frequently encountered in the literature surrounding neonicotinoid insecticides, specifically Acetamiprid .[1] However, for the synthetic chemist, a precise distinction is required:

-

N-Cyano-N'-methylacetamidine (CAS 16054-80-3): The primary building block used to synthesize Acetamiprid via nucleophilic substitution. This is the "Application" target for synthesis.

-

N-Cyano-N'-methylacetamide (CAS 6330-25-2 / Degradant): A degradation product or impurity formed via the hydrolysis of the acetamidine or oxidative cleavage of Acetamiprid. Its primary application is as an Analytical Standard for stability profiling.

This guide details the synthetic application of the acetamidine precursor to produce Acetamiprid, while providing analytical context for the acetamide derivative to ensure regulatory compliance (impurity monitoring).

Chemical Profile & Mechanistic Role

The Active Intermediate: N-Cyano-N'-methylacetamidine

This compound acts as the nucleophilic "head" of the Acetamiprid molecule. Its unique N-cyanoiminogroup (

-

IUPAC Name: (E)-N-cyano-N'-methylacetimidamide

-

Role: Nucleophile in

coupling. -

Reactivity: The secondary amine nitrogen attacks the electrophilic benzylic carbon of the pyridine coupling partner.

The Degradant: N-Cyano-N'-methylacetamide

Often observed during photodegradation or hydrolysis studies of Acetamiprid.

-

Role: Reference standard for impurity qualification.

-

Formation: Hydrolysis of the imine bond (

) to a carbonyl (

Application I: Synthesis of Acetamiprid

Objective: Synthesize Acetamiprid ((E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine) with >97% purity.

Retrosynthetic Analysis

The synthesis relies on the convergent coupling of two key fragments:

-

Fragment A: 2-Chloro-5-(chloromethyl)pyridine (CCMP).

Mechanism:

Visual Pathway (Graphviz)

Figure 1: Reaction pathway for Acetamiprid synthesis and subsequent degradation.

Detailed Experimental Protocol

Reagents:

-

N-Cyano-N'-methylacetamidine (1.0 eq)

-

2-Chloro-5-(chloromethyl)pyridine (CCMP) (1.0 - 1.1 eq)

-

Potassium Carbonate (

) (anhydrous, 1.2 eq) -

Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN).

Step-by-Step Procedure:

-

Reactor Setup:

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Purge with nitrogen to maintain an inert atmosphere.

-

-

Solubilization:

-

Charge DMF (5-7 volumes relative to acetamidine) into the flask.

-

Add N-Cyano-N'-methylacetamidine (1.0 eq) and

(1.2 eq). -

Stir at room temperature (25°C) for 30 minutes to ensure deprotonation/activation of the amine.

-

-

Coupling Reaction:

-

Dissolve CCMP (1.05 eq) in a minimal amount of DMF.

-

Add the CCMP solution dropwise to the reactor over 60–90 minutes.[3] Critical: Exothermic reaction; maintain internal temperature between 25–35°C.

-

After addition, stir at 30–40°C for 4–6 hours.

-

-

Reaction Monitoring (Self-Validation):

-

TLC/HPLC: Check for the disappearance of the acetamidine peak.

-

Success Criteria: <1% residual acetamidine.

-

-

Workup & Isolation:

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (vacuum distillation) to remove DMF (keep bath <60°C to prevent degradation to N-cyano-N'-methylacetamide).

-

Dissolve the residue in Ethyl Acetate and wash with water (3x) to remove residual DMF/salts.

-

Dry organic layer over

, filter, and concentrate.

-

-

Crystallization:

-

Recrystallize the crude solid from Ethanol/Water or Isopropanol.

-

Target MP: 98–100°C.

-

Application II: Analytical Standard (Impurity Profiling)

Objective: Use N-Cyano-N'-methylacetamide to validate the stability of the synthesized Acetamiprid.

When Acetamiprid is exposed to environmental conditions (UV light, soil bacteria), it degrades. The presence of N-Cyano-N'-methylacetamide indicates cleavage of the pyridyl-methyl bond or hydrolysis of the amidine.

HPLC Method for Impurity Detection

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 mins |

| Detection | UV @ 254 nm (Acetamiprid) & 220 nm (Acetamide degradant) |

| Retention Time | Acetamide (Early eluting, polar) < Acetamiprid (Late eluting) |

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Moisture in solvent/base. | Use anhydrous DMF and freshly dried |

| High Impurity (Acetamide) | Reaction temp >50°C. | Keep reaction temp <35°C. High heat promotes hydrolysis of the cyano-amidine group. |

| Coloration (Dark) | Oxidation of amine. | Ensure strict |

| Incomplete Conversion | Poor stirring/mass transfer. | Use high-torque mechanical stirring; inorganic salts create a slurry. |

Safety & Regulatory

-

Cyanide Moieties: While the cyano group is covalently bonded, thermal decomposition can release toxic gases. Work in a fume hood.

-

Skin Contact: Acetamiprid and its precursors are neuroactive. Wear nitrile gloves and long sleeves.

-

Waste Disposal: Segregate halogenated (CCMP residues) and non-halogenated waste.

References

-

Synthesis of Acetamiprid: Nippon Soda Co Ltd. (1994). Process for preparing acetamiprid. US Patent 5,304,566.[4]

-

Degradation Pathways: Wang, S., et al. (2024). Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid and Atrazine. MDPI Agronomy.

-

Chemical Identity (Acetamidine): Sigma-Aldrich.[5] N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine Analytical Standard.

-

Chemical Identity (Acetamide): PubChem. 2-Cyano-N-methylacetamide (Related Structure).[6]

Sources

- 1. EP2484209A1 - Insecticide compositions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1413463A - A kind of production method of acetamiprid - Google Patents [patents.google.com]

- 4. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine certified reference material, TraceCERT 160430-64-8 [sigmaaldrich.com]

- 6. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Microwave-Assisted Synthesis with N-Cyano-N'-methylacetamide

Preamble for the Researcher: The field of microwave-assisted organic synthesis (MAOS) has revolutionized medicinal chemistry by dramatically accelerating reaction times and often improving yields and purity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals interested in leveraging this powerful technology for reactions involving activated cyano-amide scaffolds. While direct, published protocols for N-Cyano-N'-methylacetamide are not extensively documented, the principles governing its reactivity are well-understood and analogous to its parent compound, cyanoacetamide.

This document provides a foundational understanding of microwave-assisted reactions, offers a validated protocol for the closely related and widely studied cyanoacetamide, and, based on established principles, presents a detailed, adaptable starting protocol for N-Cyano-N'-methylacetamide. The aim is to equip you with the theoretical knowledge and practical steps to confidently develop and optimize your own microwave-assisted reactions.

The Rationale for Microwave-Assisted Chemistry

Conventional organic synthesis relies on conductive heating (e.g., an oil bath), where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture.[4] This process can lead to temperature gradients and extended reaction times.

Microwave-assisted synthesis, however, utilizes dielectric heating.[5][6] Microwave irradiation directly couples with polar molecules or ions within the reaction mixture, causing them to rapidly oscillate and rotate. This molecular friction generates heat volumetrically and uniformly throughout the sample.[5][7]

Key Advantages for Amide Scaffolds:

-

Speed: Reactions that take hours under conventional reflux can often be completed in minutes.[8]

-

Higher Yields & Purity: The rapid heating and uniform temperature profile can minimize the formation of side products that often occur during prolonged exposure to high temperatures.[9]

-

Solvent Efficiency: The ability to superheat solvents in sealed vessels allows reactions to be run at temperatures far above their atmospheric boiling points, dramatically increasing reaction rates.[6][8] This often permits the use of greener solvents like ethanol or even water.[3][10]

-

Rapid Optimization: The short reaction times allow for high-throughput experimentation, enabling the rapid optimization of reaction conditions.[8]

Foundational Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds like cyanoacetamides.[11] It forms a new carbon-carbon double bond through the reaction of an aldehyde or ketone with a compound containing an acidic methylene group, typically catalyzed by a weak base.[11] This reaction is a prime candidate for microwave enhancement.

A study on the microwave-assisted Knoevenagel condensation between various aromatic aldehydes and cyanoacetamide demonstrated excellent yields (81-99%) in reaction times of just 30-60 seconds under solvent-free conditions.[12] This provides a validated framework for adapting the methodology to substituted cyanoacetamides.

Data Presentation: Conventional vs. Microwave Synthesis

The following table starkly illustrates the efficiency gains of microwave irradiation for a typical heterocyclic synthesis.

| Parameter | Conventional Heating | Microwave Irradiation (MAOS) | Advantage |

| Reaction Time | 2 - 24 hours | 1 - 15 minutes | >100x Faster |

| Typical Yield | 60 - 80% | 85 - 99% | Higher Throughput |

| Energy Input | High (prolonged heating) | Low (short duration) | Greener Process |

| Side Products | Moderate to High | Minimal to Low | Purer Crude Product |

| Process Control | Manual, slow response | Precise, real-time feedback | High Reproducibility |

Data synthesized from comparative studies in heterocyclic synthesis.[12]

Experimental Protocols & Methodologies

Safety First: Microwave-assisted reactions in sealed vessels generate significant internal pressure.[13] Always use reaction vessels specifically designed for microwave chemistry and never exceed the recommended fill volume (typically 1/3 to 1/2 of the vessel's total volume).[6] Ensure the instrument's safety features are operational.

Diagram: General Microwave Synthesis Workflow

The following diagram outlines the standard workflow for setting up a microwave-assisted reaction.

Caption: General workflow for microwave-assisted organic synthesis.

Protocol 1: Validated Synthesis of 2-Cyano-3-phenylacrylamide (using Cyanoacetamide)

This protocol is adapted from established literature for the microwave-assisted Knoevenagel condensation.[12]

Materials:

-

Benzaldehyde (1.0 mmol, 106.1 mg)

-

Cyanoacetamide (1.0 mmol, 84.1 mg)

-

Ammonium Acetate (catalytic amount, ~0.1 mmol, 7.7 mg)

-

2-5 mL microwave process vial with stir bar

-

Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

Procedure:

-

Place the magnetic stir bar into the 2-5 mL microwave vial.

-

Add benzaldehyde, cyanoacetamide, and a catalytic amount of ammonium acetate to the vial.

-

As this is a solvent-free reaction, ensure the solids are loosely mixed.

-

Securely crimp the cap onto the vial.

-

Place the vial into the cavity of the microwave synthesizer.

-

Program the reaction parameters:

-

Temperature: 120 °C

-

Time: 60 seconds

-

Power: 150 W (with stirring)

-

Pre-stirring: 10 seconds

-

-

Run the reaction. The instrument will monitor temperature and pressure.

-

After completion, allow the vial to cool to below 50 °C before carefully removing it.

-

Open the vial and add a suitable solvent (e.g., ethyl acetate) to dissolve the crude product.

-

Analyze the crude mixture by TLC or HPLC to confirm product formation.

-

The solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[13]

Protocol 2: Proposed Starting Protocol for N-Cyano-N'-methylacetamide Reactions

This hypothetical protocol is a robust starting point for developing a Knoevenagel-type reaction with your target molecule. It introduces a solvent to ensure efficient and uniform heating, as the physical properties of the substituted amide may differ from cyanoacetamide.

Materials:

-

Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) (1.0 mmol)

-

N-Cyano-N'-methylacetamide (1.0 mmol)

-

Piperidine or Triethylamine (catalytic amount, ~0.1 mmol)

-

N,N-Dimethylformamide (DMF) or Ethanol (2 mL)

-

2-5 mL microwave process vial with stir bar

Rationale for Component Selection:

-

Solvent: DMF is a polar, high-boiling solvent that absorbs microwave energy exceptionally well, ensuring rapid and even heating.[8] Ethanol is a greener alternative that also performs well.

-

Catalyst: Piperidine or triethylamine are effective basic catalysts for promoting the initial deprotonation of the active methylene group.

Procedure:

-

To a 2-5 mL microwave vial containing a stir bar, add the aromatic aldehyde (1.0 mmol) and N-Cyano-N'-methylacetamide (1.0 mmol).

-

Add 2 mL of DMF or Ethanol.

-

Add the catalytic amount of piperidine or triethylamine (~1-2 drops).

-

Seal the vial and place it in the microwave reactor.

-

Program the initial reaction parameters for optimization:

-

Temperature: 130 °C

-

Time: 5 minutes

-

Power: Dynamic (instrument adjusts power to maintain temperature)

-

Absorption Level: High (for polar solvents like DMF)

-

-

Initiate the reaction with stirring.

-

Upon completion and cooling, quench the reaction with a small amount of dilute HCl (if a basic catalyst was used) and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

-

Analyze the crude product purity via HPLC-MS or NMR and purify by flash column chromatography.[15]

Mechanistic Insight & Optimization

Understanding the reaction mechanism is key to troubleshooting and optimization.

Diagram: Knoevenagel Condensation Mechanism

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Optimization Strategies:

-

Temperature Screening: Run the reaction at different temperatures (e.g., 100°C, 130°C, 150°C) for a fixed time to find the optimal balance between reaction rate and byproduct formation.

-

Time Course Study: At the optimal temperature, run the reaction for varying durations (e.g., 2, 5, 10, 15 minutes) and monitor by HPLC to determine when the reaction reaches completion.

-

Solvent Choice: The polarity of the solvent affects heating efficiency and reactant solubility.[5] Test alternative polar solvents like acetonitrile, isopropanol, or toluene.

-

Catalyst Loading: Vary the catalyst from 0.05 to 0.2 equivalents. Insufficient catalyst will slow the reaction, while excess may cause side reactions.

By systematically applying these principles and protocols, researchers can effectively harness the power of microwave-assisted synthesis for novel reactions involving N-Cyano-N'-methylacetamide, paving the way for rapid discovery and development in medicinal chemistry.

References

-

OAText. (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Available at: [Link]

-

Gnanaoli, K., et al. MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Available at: [Link]

-

IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Varma, R. S. (2007). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Available at: [Link]

-

PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

-

BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]

-

RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Available at: [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications. Available at: [Link]

-

International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure of microwave assisted reaction. Available at: [Link]

-

Kiss, N. Zs., et al. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. Available at: [Link]

-

SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Available at: [Link]

-

IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available at: [Link]

-

ResearchGate. (n.d.). A Review on: A significance of microwave assist technique in green chemistry. Available at: [Link]

-